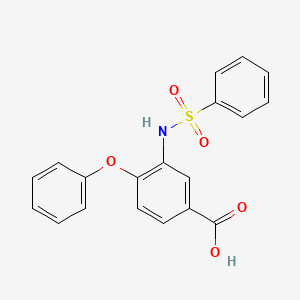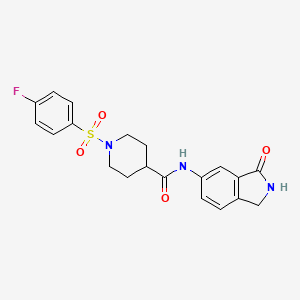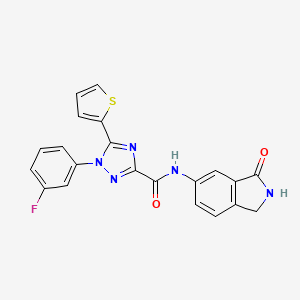
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide, also known as ML-18, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various scientific research applications. It has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit antifungal and antibacterial activity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. In addition, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide for lab experiments is its high purity and stability. It has been shown to have low toxicity and is easily synthesized in large quantities. However, one of the limitations of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the scientific research of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide. One potential application is in the development of novel anticancer drugs. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to exhibit potent anticancer activity, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of neurodegenerative diseases. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Finally, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide could be used as a tool compound to further understand the mechanisms of HDAC and PKC inhibition.
In conclusion, N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide is a novel compound that has potential applications in scientific research. Its synthesis method has been optimized to obtain high yields and purity, and it has been found to exhibit various biochemical and physiological effects. N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide has potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
合成法
The synthesis of N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves the reaction of 2-chloro-3-formylquinoline with aniline and propylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with pyridine-4-carboxylic acid to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
特性
IUPAC Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c29-24(27-14-6-13-26-19-7-2-1-3-8-19)21-17-23(18-11-15-25-16-12-18)28-22-10-5-4-9-20(21)22/h1-5,7-12,15-17,26H,6,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHEENIFLFSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-anilinopropyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)
![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)
![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)


![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)

![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)

![1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea](/img/structure/B7552639.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)
![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)